2-(Anthracen-9-YL)-1,3-dioxane

Carbohydrate Chemistry Protecting-Group Strategy Regioselective Hydrogenolysis

Standard benzylidene acetals lack photolytic traceability and orthogonal cleavage options. This 2-(Anthracen-9-YL)-1,3-dioxane (CAS 144075-09-2) solves both with a built-in anthracene chromophore. - **Direct TLC monitoring**: Visualize at 365 nm without staining; preserve sample integrity. - **Regioselective switching**: LiAlH₄/AlCl₃ → 4-O-ether; Na(CN)BH₃-HCl → 6-O-ether. - **Orthogonal stability**: Cleave selectively in presence of benzylidene acetals, or hydrogenate anthracene ring without disturbing the acetal. Supplied as crystalline solid, ≥98% purity, for immediate research use.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
CAS No. 144075-09-2
Cat. No. B12555725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Anthracen-9-YL)-1,3-dioxane
CAS144075-09-2
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1COC(OC1)C2=C3C=CC=CC3=CC4=CC=CC=C42
InChIInChI=1S/C18H16O2/c1-3-8-15-13(6-1)12-14-7-2-4-9-16(14)17(15)18-19-10-5-11-20-18/h1-4,6-9,12,18H,5,10-11H2
InChIKeyHKNPOLCOMCDOBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Anthracen-9-YL)-1,3-dioxane: Identity and Procurement


2-(Anthracen-9-YL)-1,3-dioxane (CAS 144075-09-2), systematically named 1,3-Dioxane, 2-(9-anthracenyl)-, is a cyclic acetal formed by the condensation of 9-anthraldehyde with 1,3-propanediol. With a molecular formula of C₁₈H₁₆O₂, a molecular weight of 264.32 g·mol⁻¹, and a computed LogP of 4.43 [1], this compound merges the photophysical signature of the anthracene fluorophore with the conformational rigidity of a six-membered 1,3-dioxane ring. Originally advanced by Ellervik as a member of the 9-anthraldehyde acetal family for carbohydrate protection [2], it has been subsequently characterized by Jakab et al. for its regioselective hydrogenolysis behavior and conformational properties [3]. Its primary differentiation arises from the dioxane ring size, which confers distinct reactivity, lipophilicity, and crystallinity profiles compared to its five-membered dioxolane counterpart and conventional benzylidene acetals.

Why This Dioxane Acetal Cannot Be Casually Replaced


Although the 9-anthracenyl acetal motif appears in multiple protecting-group and fluorophore platforms, the ring size of the cyclic acetal directly governs three critical parameters: (i) regiochemical outcome of reductive ring-opening, (ii) conformational preference and attendant crystallinity, and (iii) lipophilicity (LogP). The six-membered 1,3-dioxane ring of the title compound delivers a predictable chair conformation and a complementary regioselectivity switch (LiAlH₄/AlCl₃ → 4-O-ether; Na(CN)BH₃–HCl → 6-O-ether) that is not replicated by the five-membered 1,3-dioxolane analog [1]. Furthermore, the anthracenyl acetals offer strong UV absorbance and fluorescence—absent in benzylidene acetals—enabling direct chromatographic monitoring without staining [2]. These performance gaps mean that substituting the target compound with a dioxolane, dimethyl acetal, or benzylidene variant will alter the regioselectivity, detectability, and purification workflow, potentially compromising synthetic yield and product purity.

Quantitative Differentiation Against Closest Analogs


Regioselectivity Switch: Dioxane vs. Dioxolane Acetal

Jakab et al. (2009) demonstrated that the dioxane-type (9′-anthracenyl)methylene acetal of methyl 2,3-di-O-methyl-α-D-glucopyranoside can be cleaved with complete regioselectivity: treatment with LiAlH₄/AlCl₃ (3:1) exclusively yields the 4-O-(9′-anthracenyl)methyl ether, whereas Na(CN)BH₃–HCl exclusively yields the 6-O-(9′-anthracenyl)methyl ether [1]. In contrast, the dioxolane-type exo isomer yields a 1:1 mixture of axial and equatorial ethers under identical hydrogenolysis conditions, and only the endo isomer achieves complete selectivity [1]. This regiodivergent control is a direct consequence of the dioxane ring's chair conformation and the differential accessibility of the two acetal oxygen atoms.

Carbohydrate Chemistry Protecting-Group Strategy Regioselective Hydrogenolysis

Enhanced Crystallinity and UV Detectability

Ellervik (2003) reported that 9-anthraldehyde acetals—including the 1,3-dioxane type—offer two distinct operational advantages over conventional benzylidene acetals: (a) increased crystallinity, which simplifies product isolation by recrystallization, and (b) strong UV absorbance coupled with fluorescence, which enables direct TLC visualization and HPLC monitoring without requiring charring or staining reagents [1]. The anthracenyl chromophore (ε ~ 10⁴ M⁻¹·cm⁻¹ at ~ 365 nm) provides detection sensitivity that benzylidene groups (UV λ_max ~ 250 nm, no native fluorescence) cannot match. Furthermore, the anthraldehyde acetal can be selectively deprotected in the presence of benzylidene acetals using Na(CN)BH₃ and HCl/Et₂O in THF [1].

Protecting-Group Chemistry Purification UV Detection

Lipophilicity Difference: Dioxane vs. Dioxolane

The computed LogP of 2-(Anthracen-9-YL)-1,3-dioxane is 4.4285 [1], whereas the five-membered dioxolane analog, 2-(anthracen-9-yl)-1,3-dioxolane (CAS 4764-28-7), has a computed LogP of 3.933 [2]. This ΔLogP of ~0.5 units indicates a roughly 3-fold higher partition coefficient for the dioxane derivative, attributable to the additional methylene group in the six-membered ring. This difference can affect chromatographic retention, extraction efficiency, and compatibility with aqueous reaction conditions.

Physicochemical Properties Lipophilicity Solubility

Conformational Rigidity of the Dioxane Ring

Jakab et al. (2009) performed high-temperature molecular dynamics simulations and DFT geometry optimizations on the hydrogenated dioxane-type (9′,10′-dihydro-9′-anthracenyl)methylene acetal, confirming that the six-membered 1,3-dioxane ring populates a well-defined chair conformation with the anthracenyl substituent in an equatorial position [1]. In contrast, five-membered 1,3-dioxolane rings populate envelope or twist conformations with lower interconversion barriers, resulting in a less rigid spatial presentation of the anthracenyl reporter. This conformational definition directly impacts crystallization propensity and the predictability of regio- and stereochemical outcomes.

Conformational Analysis Molecular Modeling DFT

Orthogonal Deprotection with Benzylidene Acetals

A critical practical advantage of the 9-anthraldehyde acetal framework is its orthogonal deprotection chemistry. Ellervik (2003) demonstrated that anthraldehyde acetals can be cleaved under reductive conditions (Na(CN)BH₃ and HCl/Et₂O in THF) without affecting coexisting benzylidene acetals [1]. Jakab et al. (2009) further confirmed that catalytic hydrogenation (H₂, Pd/C) selectively reduces the anthracene 9,10-double bond to yield the (9′,10′-dihydro-9′-anthracenyl)methylene acetal while leaving the acetal center intact [2]. This two-tiered orthogonality—reductive acetal cleavage vs. selective anthracene hydrogenation—provides a strategic advantage over conventional acetal protecting groups, which typically lack a handle for sequential, chemoselective manipulation.

Orthogonal Protection Deprotection Strategy Carbohydrate Synthesis

Synthetic Accessibility via Acetal Exchange

Jakab et al. (2009) reported that the dioxane-type (9′-anthracenyl)methylene acetal was prepared from methyl α-D-glucopyranoside and anthraldehyde dimethyl acetal in the presence of (±)-10-camphorsulfonic acid (CSA) via an acetal exchange reaction; subsequent methylation of the 2- and 3-OH groups afforded the fully protected derivative [1]. Although the authors did not report isolated yields for all intermediates, the general methodology described by Ellervik (2003) for anthraldehyde acetals proceeds in high yields with regioselective introduction [2]. The patent literature further exemplifies the synthesis of 2-(9-anthracenyl)-1,3-dioxane derivatives using 9-anthraldehyde and diol components under acid catalysis, confirming the robustness of this route [3].

Synthetic Methodology Acetal Exchange Yield

Recommended Application Scenarios


Regioselective Carbohydrate Protection

In oligosaccharide synthesis where a single protecting group must liberate either the primary (6-OH) or secondary (4-OH) hydroxyl on demand, the dioxane-type (9′-anthracenyl)methylene acetal offers a unique solution. The reagent-controlled switch—LiAlH₄/AlCl₃ for 4-O-(9′-anthracenyl)methyl ether vs. Na(CN)BH₃–HCl for the 6-O-regioisomer—enables divergent synthetic pathways from a common intermediate, as demonstrated by Jakab et al. (2009) [1]. This capability is not accessible with dioxolane-type acetals, which exhibit stereochemistry-dependent selectivity.

Fluorescence-Tracked Purification Workflow

For synthetic sequences where intermediate monitoring by TLC is routine, the anthracenyl chromophore permits direct visualization under 365 nm UV light without chemical staining, preserving the sample for further analysis. This advantage, documented by Ellervik (2003) for anthraldehyde acetals [2], is particularly valuable in multi-step syntheses where intermediate loss during staining-based detection is a concern.

Orthogonal Acetal Protection Schemes

When a synthetic route requires two acetal protecting groups with independent removal conditions, the anthracenyl dioxane acetal can be selectively cleaved with Na(CN)BH₃/HCl in the presence of benzylidene acetals, as established by Ellervik (2003) [2]. Conversely, catalytic hydrogenation selectively saturates the anthracene ring without disturbing the acetal center [1], offering a second orthogonal transformation unique to the anthracenyl system.

Crystallization-Enhanced Intermediate Isolation

The enhanced crystallinity imparted by the planar anthracene moiety, noted by Ellervik (2003) as a general advantage of anthraldehyde acetals over conventional benzylidene groups [2], makes this dioxane acetal a strategic choice when purification by recrystallization is preferred over chromatography, particularly at scales where column chromatography becomes a bottleneck.

Quote Request

Request a Quote for 2-(Anthracen-9-YL)-1,3-dioxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.